2,5-Dimethylfuran
2,5-Dimethylfuran
2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992)
2,5-Dimethylfuran is a member of furans.
2, 5-Dimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 5-Dimethylfuran exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 5-Dimethylfuran has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 2, 5-dimethylfuran is primarily located in the cytoplasm. 2, 5-Dimethylfuran exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylfuran has a bacon, beef, and chemical taste. 2, 5-Dimethylfuran is a potentially toxic compound.
2,5-Dimethylfuran is a member of furans.
2, 5-Dimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 5-Dimethylfuran exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 5-Dimethylfuran has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 2, 5-dimethylfuran is primarily located in the cytoplasm. 2, 5-Dimethylfuran exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylfuran has a bacon, beef, and chemical taste. 2, 5-Dimethylfuran is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
625-86-5
VCID:
VC21172135
InChI:
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3
SMILES:
CC1=CC=C(O1)C
Molecular Formula:
C6H8O
Molecular Weight:
96.13 g/mol
2,5-Dimethylfuran
CAS No.: 625-86-5
Cat. No.: VC21172135
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,5-dimethylfuran is a clear yellow oily liquid. Aromatic caustic odor. (NTP, 1992) 2,5-Dimethylfuran is a member of furans. 2, 5-Dimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 5-Dimethylfuran exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 5-Dimethylfuran has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 2, 5-dimethylfuran is primarily located in the cytoplasm. 2, 5-Dimethylfuran exists in all eukaryotes, ranging from yeast to humans. 2, 5-Dimethylfuran has a bacon, beef, and chemical taste. 2, 5-Dimethylfuran is a potentially toxic compound. |
|---|---|
| CAS No. | 625-86-5 |
| Molecular Formula | C6H8O |
| Molecular Weight | 96.13 g/mol |
| IUPAC Name | 2,5-dimethylfuran |
| Standard InChI | InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 |
| Standard InChI Key | GSNUFIFRDBKVIE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C |
| Canonical SMILES | CC1=CC=C(O1)C |
| Boiling Point | 198 to 201 °F at 760 mm Hg (NTP, 1992) 93.5 °C |
| Flash Point | 30.2 °F (NTP, 1992) |
| Melting Point | -81 °F (NTP, 1992) -62.8 °C Mp -63 ° -63°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator